![molecular formula C8H6BrNO B7899947 3-Bromo-4-hydroxyphenylacetonitrile CAS No. 73348-21-7](/img/structure/B7899947.png)
3-Bromo-4-hydroxyphenylacetonitrile
Overview
Description
3-Bromo-4-hydroxyphenylacetonitrile is a natural product found in Pseudoceratina purpurea with data available.
Scientific Research Applications
Herbicide Resistance : A study conducted by Stalker, Mcbride, and Malyj (1988) explored the use of a bacterial gene to confer resistance to the herbicide bromoxynil, a compound related to 3-Bromo-4-hydroxyphenylacetonitrile. The gene encoding a specific nitrilase converted bromoxynil into its primary metabolite, demonstrating a novel approach to achieving herbicide resistance in plants (Stalker, Mcbride, & Malyj, 1988).
Antibacterial Compounds : Goud et al. (2003) isolated two new bromotyrosine-derived metabolites, along with known compounds including 3-bromo-4-hydroxyphenylacetonitrile, from the sponge Psammaplysilla purpurea. The study highlights the potential antibacterial properties of these compounds (Goud et al., 2003).
Anaerobic Biodegradability : Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil, which is structurally similar to 3-Bromo-4-hydroxyphenylacetonitrile. They found that bromoxynil is degraded under various anaerobic conditions, providing insights into its environmental impact (Knight, Berman, & Häggblom, 2003).
Chemical Synthesis : Wang et al. (2016) described a rapid synthesis method for bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in the synthesis of biologically active compounds. This process involves steps including bromination and thioamidation, relevant to the chemical manipulation of 3-Bromo-4-hydroxyphenylacetonitrile (Wang et al., 2016).
Photodegradation Research : Kochany (1992) explored the photodegradation of bromoxynil, a compound related to 3-Bromo-4-hydroxyphenylacetonitrile, in the presence of carbonates. The study helps understand the environmental fate of such compounds (Kochany, 1992).
Natural Product Isolation : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides. These compounds, including derivatives similar to 3-Bromo-4-hydroxyphenylacetonitrile, have potential applications in drug discovery (Zhao et al., 2004).
properties
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODWEBAJYREDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461944 | |
Record name | 3-bromo-4-hydroxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxyphenylacetonitrile | |
CAS RN |
73348-21-7 | |
Record name | 3-bromo-4-hydroxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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